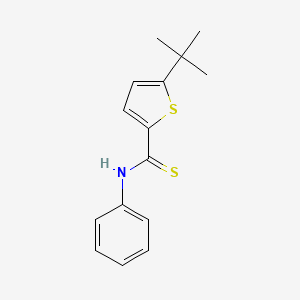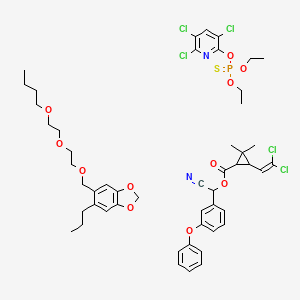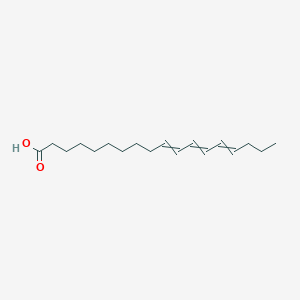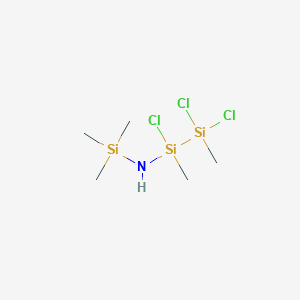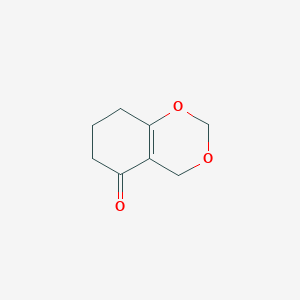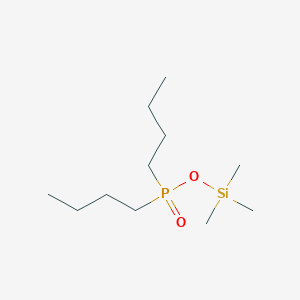![molecular formula C12H15NO6 B14303638 Diethyl [(furan-2-carbonyl)amino]propanedioate CAS No. 117975-98-1](/img/structure/B14303638.png)
Diethyl [(furan-2-carbonyl)amino]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(furan-2-carbonyl)amino]propanedioate is an organic compound that features a furan ring attached to a propanedioate moiety through an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(furan-2-carbonyl)amino]propanedioate typically involves the reaction of diethyl malonate with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the acyl chloride to form the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(furan-2-carbonyl)amino]propanedioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Diethyl [(furan-2-hydroxymethyl)amino]propanedioate.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Diethyl [(furan-2-carbonyl)amino]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers.
Mécanisme D'action
The mechanism of action of Diethyl [(furan-2-carbonyl)amino]propanedioate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the carbonyl and amide groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the furan ring.
Furan-2-carboxylic acid: Contains the furan ring but lacks the ester functionality.
Diethyl [(furan-2-carbonyl)amino]acetate: Similar structure but with a shorter carbon chain.
Uniqueness
Diethyl [(furan-2-carbonyl)amino]propanedioate is unique due to the combination of the furan ring and the propanedioate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
117975-98-1 |
|---|---|
Formule moléculaire |
C12H15NO6 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
diethyl 2-(furan-2-carbonylamino)propanedioate |
InChI |
InChI=1S/C12H15NO6/c1-3-17-11(15)9(12(16)18-4-2)13-10(14)8-6-5-7-19-8/h5-7,9H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
IGIGKXUBGKMHCL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)

